An In-depth Technical Guide to 2-Acetyl-6-methylpyridine (CAS 6940-57-4)
An In-depth Technical Guide to 2-Acetyl-6-methylpyridine (CAS 6940-57-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine, with the CAS registry number 6940-57-4, is an aromatic ketone that is a derivative of pyridine.[1] This compound, also known as 1-(6-methylpyridin-2-yl)ethanone or 6-acetyl-2-picoline, is a solid at room temperature and is recognized for its utility as a versatile intermediate in various synthetic applications.[2][3] Its unique structure, featuring a pyridine ring substituted with both an acetyl and a methyl group, makes it a valuable building block in the pharmaceutical, agricultural, and flavor and fragrance industries.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and safety information.
Physicochemical Properties
The fundamental physicochemical properties of 2-Acetyl-6-methylpyridine are summarized in the table below, providing a concise reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 6940-57-4 | [5][6] |
| Molecular Formula | C₈H₉NO | [5][6] |
| Molecular Weight | 135.16 g/mol | [5][6][7] |
| Appearance | White to pale yellow solid | [2] |
| Purity | ≥95% - ≥99% (GC) | [2][3] |
| Melting Point | 31.77 °C (Predicted) | [5] |
| Boiling Point | 209 °C | [5] |
| Density | 1.04 g/mL | [5] |
| Solubility | Soluble in water (1.151e+004 mg/L @ 25 °C, est) | [2] |
| LogP | 1.59262 | [6] |
| SMILES | CC(=O)c1cccc(C)n1 | [7] |
| InChI | 1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Acetyl-6-methylpyridine. The following table summarizes key spectral information.
| Spectroscopic Technique | Data Highlights | Reference(s) |
| ¹³C NMR | Spectra available from various sources. | [1] |
| Mass Spectrometry (GC-MS) | NIST Number: 108953; Top Peak (m/z): 93; 2nd Highest (m/z): 92; 3rd Highest (m/z): 135. | [1] |
| FTIR Spectra | Technique: CAPILLARY CELL: NEAT. | [1] |
| UV-VIS Spectra | Spectra available from various sources. | [1] |
Synthesis and Reactivity
The reactivity of 2-Acetyl-6-methylpyridine is characteristic of both a ketone and a pyridine. The acetyl group can undergo various reactions such as condensation, reduction, and oxidation, making it a key handle for further molecular elaboration. The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, though the existing substituents will direct the position of these modifications.
Experimental Protocols
Representative Synthesis of a Pyridine Derivative (Adapted for Conceptual Understanding)
The following is a representative procedure for the synthesis of a 2-methylpyridine via a continuous flow method, which illustrates a modern approach to pyridine synthesis. This is a general example and would require optimization for the specific synthesis of 2-Acetyl-6-methylpyridine.
Objective: To synthesize a 2-methylpyridine derivative using a continuous flow system.[9]
Materials:
-
Appropriate pyridine starting material
-
Raney® nickel catalyst
-
1-Propanol (solvent)
-
Continuous flow system with a packed column reactor
-
Waters 515 pump or equivalent
-
Stainless steel column (150 x 4.6 mm)
Procedure:
-
A stainless steel column is packed with approximately 5.5 g of Raney® nickel.[9]
-
The continuous flow system is assembled, and 1-propanol is pumped through the column.[9]
-
A 0.05 M solution of the pyridine starting material is prepared in 5 mL of 1-propanol.[9]
-
The catalyst column is heated to >180 °C for 30 minutes with a flow rate of 0.3 mL/min.[9]
-
The flow rate is then adjusted to 0.1 mL/min, and the solution of the pyridine starting material is introduced into the reaction stream via a sample loop.[9]
-
The product is collected at the outlet of the reactor.[9]
-
The solvent is removed under reduced pressure to yield the 2-methylated pyridine product.[9]
Note: This is a generalized protocol and specific parameters such as temperature, flow rate, and catalyst loading would need to be optimized for the synthesis of 2-Acetyl-6-methylpyridine.
Applications and Biological Significance
2-Acetyl-6-methylpyridine is a valuable intermediate with applications in several key industries:
-
Flavor and Fragrance Industry: This compound is used as a flavoring agent in food products and as a component in fragrances, often imparting roasted, nutty, and popcorn-like notes.[2][4]
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Derivatives of 2-acetylpyridine have been investigated for their potential antimicrobial and anticancer activities.[10]
-
Agricultural Chemicals: The compound is utilized in the formulation of agrochemicals, contributing to the stability and efficacy of pesticides and herbicides.[2]
-
Material Science: It is used in the production of specialty polymers and resins.[2]
-
Analytical Chemistry: This chemical can be employed as a standard in chromatographic techniques.[2]
While 2-Acetyl-6-methylpyridine itself is not directly implicated in a specific signaling pathway from the available literature, its derivatives are of interest in drug discovery. For example, Schiff base complexes derived from 2-acetylpyridine have been synthesized and evaluated for their biological activities.[10]
Visualizations
Role as a Versatile Chemical Intermediate
The following diagram illustrates the central role of 2-Acetyl-6-methylpyridine as a versatile intermediate in the synthesis of a variety of downstream products for different industries.
Caption: Versatile applications of 2-Acetyl-6-methylpyridine.
Safety and Handling
2-Acetyl-6-methylpyridine is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 4°C under a nitrogen atmosphere.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
References
- 1. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 2-Acetyl-6-methylpyridine - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. 2-Acetyl-6-methylpyridine | CAS 6940-57-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemscene.com [chemscene.com]
- 7. 2-acetyl-6-methylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
